molecular formula C22H28FNO3 B161199 (2,3-Dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol CAS No. 139290-69-0

(2,3-Dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol

Cat. No. B161199
M. Wt: 373.5 g/mol
InChI Key: HXTGXYRHXAGCFP-UHFFFAOYSA-N
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Patent
US06713627B2

Procedure details

In a 250 mL glass round bottom flask equipped with a magnetic stirrer, cold water condenser and a nitrogen line, 97.5% pure (S)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3c) (10.49 g, 28 mmol), water (13 mL), glyme (40 mL) and 37% HCl (13.86 g, 140 mmol) were combined and heated to reflux. The solution was assayed initially and showed 14.4 wt % (10.39 g) (S)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3c) in solution. The clear homogeneous solution was heated for 4-5 hours. Analysis of the reaction solution at the end of racemization showed an optical purity of 1.1% of (S)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3c). The solution was cooled to room temperature and neutralized with 50% NaOH (11.25 g, 140 mmol). The solution was cooled before the base was added to help control the exotherm produced during the addition. The reaction mixture was stirred for 5-10 minutes. The glyme was removed by rotary evaporation. To the residue, toluene (53 mL) was added. The phases were agitated and heated to 70° C. The phases were separated at 60° C. The bottom aqueous phase was removed and extracted a second time with toluene (27 mL). The phases were heated and stirred for 15 minutes before being separated. The organic phases were combined and assayed at 9.5 wt % (8.2 g) α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) in solution. There was essentially no product left in the aqueous phase. The organic solution was stripped to a solid on the rotary evaporator. The residue was dissolved in 2-propanol (15 g) to give a 35 wt % solution of α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5). The solution was heated to reflux and cooled to room temperature. The solution crystallized, the slurry was warmed and the crystals were digested at 45-50° C. for 30 minutes. The slurry was then cooled to room temperature and then chilled in an ice bath for 30 minutes. The crystals were suction filtered through a coarse sintered glass funnel. The wet cake was washed with 17 mL of 2-propanol before being dried in a vacuum oven at 60° C. The mother liquor showed 2.6 wt % (0.66 g) α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) in solution. Isolation of the α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) crystals were done in a 69.7% yield based on the initial amount of (S)-a-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3c) used. Assay of the crystals was >100% and showed an optical purity of 1.2% (S)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3c).
Name
Quantity
13 mL
Type
reactant
Reaction Step Two
Name
Quantity
13.86 g
Type
reactant
Reaction Step Three
Quantity
10.39 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
11.25 g
Type
reactant
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[C@H:11]([CH:13]1[CH2:18][CH2:17][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:15][CH2:14]1)[OH:12].O.Cl.[OH-].[Na+]>C(COC)OC>[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[CH:11]([CH:13]1[CH2:14][CH2:15][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:17][CH2:18]1)[OH:12] |f:3.4|

Inputs

Step One
Name
Quantity
10.49 g
Type
reactant
Smiles
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
13.86 g
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10.39 g
Type
reactant
Smiles
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
Step Six
Name
Quantity
11.25 g
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
40 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5-10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250 mL glass round bottom flask equipped with a magnetic stirrer, cold water condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The clear homogeneous solution was heated for 4-5 hours
Duration
4.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled before the base
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
produced during the addition
CUSTOM
Type
CUSTOM
Details
The glyme was removed by rotary evaporation
ADDITION
Type
ADDITION
Details
To the residue, toluene (53 mL) was added
STIRRING
Type
STIRRING
Details
The phases were agitated
CUSTOM
Type
CUSTOM
Details
The phases were separated at 60° C
CUSTOM
Type
CUSTOM
Details
The bottom aqueous phase was removed
EXTRACTION
Type
EXTRACTION
Details
extracted a second time with toluene (27 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The phases were heated
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
before being separated
WAIT
Type
WAIT
Details
left in the aqueous phase
CUSTOM
Type
CUSTOM
Details
The organic solution was stripped to a solid on the rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 2-propanol (15 g)

Outcomes

Product
Details
Reaction Time
7.5 (± 2.5) min
Name
Type
product
Smiles
COC1=C(C=CC=C1OC)C(O)C1CCN(CC1)CCC1=CC=C(C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06713627B2

Procedure details

In a 250 mL glass round bottom flask equipped with a magnetic stirrer, cold water condenser and a nitrogen line, 97.5% pure (S)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3c) (10.49 g, 28 mmol), water (13 mL), glyme (40 mL) and 37% HCl (13.86 g, 140 mmol) were combined and heated to reflux. The solution was assayed initially and showed 14.4 wt % (10.39 g) (S)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3c) in solution. The clear homogeneous solution was heated for 4-5 hours. Analysis of the reaction solution at the end of racemization showed an optical purity of 1.1% of (S)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3c). The solution was cooled to room temperature and neutralized with 50% NaOH (11.25 g, 140 mmol). The solution was cooled before the base was added to help control the exotherm produced during the addition. The reaction mixture was stirred for 5-10 minutes. The glyme was removed by rotary evaporation. To the residue, toluene (53 mL) was added. The phases were agitated and heated to 70° C. The phases were separated at 60° C. The bottom aqueous phase was removed and extracted a second time with toluene (27 mL). The phases were heated and stirred for 15 minutes before being separated. The organic phases were combined and assayed at 9.5 wt % (8.2 g) α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) in solution. There was essentially no product left in the aqueous phase. The organic solution was stripped to a solid on the rotary evaporator. The residue was dissolved in 2-propanol (15 g) to give a 35 wt % solution of α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5). The solution was heated to reflux and cooled to room temperature. The solution crystallized, the slurry was warmed and the crystals were digested at 45-50° C. for 30 minutes. The slurry was then cooled to room temperature and then chilled in an ice bath for 30 minutes. The crystals were suction filtered through a coarse sintered glass funnel. The wet cake was washed with 17 mL of 2-propanol before being dried in a vacuum oven at 60° C. The mother liquor showed 2.6 wt % (0.66 g) α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) in solution. Isolation of the α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) crystals were done in a 69.7% yield based on the initial amount of (S)-a-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3c) used. Assay of the crystals was >100% and showed an optical purity of 1.2% (S)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3c).
Name
Quantity
13 mL
Type
reactant
Reaction Step Two
Name
Quantity
13.86 g
Type
reactant
Reaction Step Three
Quantity
10.39 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
11.25 g
Type
reactant
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[C@H:11]([CH:13]1[CH2:18][CH2:17][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:15][CH2:14]1)[OH:12].O.Cl.[OH-].[Na+]>C(COC)OC>[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[CH:11]([CH:13]1[CH2:14][CH2:15][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:17][CH2:18]1)[OH:12] |f:3.4|

Inputs

Step One
Name
Quantity
10.49 g
Type
reactant
Smiles
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
13.86 g
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10.39 g
Type
reactant
Smiles
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
Step Six
Name
Quantity
11.25 g
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
40 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5-10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250 mL glass round bottom flask equipped with a magnetic stirrer, cold water condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The clear homogeneous solution was heated for 4-5 hours
Duration
4.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled before the base
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
produced during the addition
CUSTOM
Type
CUSTOM
Details
The glyme was removed by rotary evaporation
ADDITION
Type
ADDITION
Details
To the residue, toluene (53 mL) was added
STIRRING
Type
STIRRING
Details
The phases were agitated
CUSTOM
Type
CUSTOM
Details
The phases were separated at 60° C
CUSTOM
Type
CUSTOM
Details
The bottom aqueous phase was removed
EXTRACTION
Type
EXTRACTION
Details
extracted a second time with toluene (27 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The phases were heated
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
before being separated
WAIT
Type
WAIT
Details
left in the aqueous phase
CUSTOM
Type
CUSTOM
Details
The organic solution was stripped to a solid on the rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 2-propanol (15 g)

Outcomes

Product
Details
Reaction Time
7.5 (± 2.5) min
Name
Type
product
Smiles
COC1=C(C=CC=C1OC)C(O)C1CCN(CC1)CCC1=CC=C(C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06713627B2

Procedure details

In a 250 mL glass round bottom flask equipped with a magnetic stirrer, cold water condenser and a nitrogen line, 97.5% pure (S)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3c) (10.49 g, 28 mmol), water (13 mL), glyme (40 mL) and 37% HCl (13.86 g, 140 mmol) were combined and heated to reflux. The solution was assayed initially and showed 14.4 wt % (10.39 g) (S)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3c) in solution. The clear homogeneous solution was heated for 4-5 hours. Analysis of the reaction solution at the end of racemization showed an optical purity of 1.1% of (S)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3c). The solution was cooled to room temperature and neutralized with 50% NaOH (11.25 g, 140 mmol). The solution was cooled before the base was added to help control the exotherm produced during the addition. The reaction mixture was stirred for 5-10 minutes. The glyme was removed by rotary evaporation. To the residue, toluene (53 mL) was added. The phases were agitated and heated to 70° C. The phases were separated at 60° C. The bottom aqueous phase was removed and extracted a second time with toluene (27 mL). The phases were heated and stirred for 15 minutes before being separated. The organic phases were combined and assayed at 9.5 wt % (8.2 g) α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) in solution. There was essentially no product left in the aqueous phase. The organic solution was stripped to a solid on the rotary evaporator. The residue was dissolved in 2-propanol (15 g) to give a 35 wt % solution of α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5). The solution was heated to reflux and cooled to room temperature. The solution crystallized, the slurry was warmed and the crystals were digested at 45-50° C. for 30 minutes. The slurry was then cooled to room temperature and then chilled in an ice bath for 30 minutes. The crystals were suction filtered through a coarse sintered glass funnel. The wet cake was washed with 17 mL of 2-propanol before being dried in a vacuum oven at 60° C. The mother liquor showed 2.6 wt % (0.66 g) α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) in solution. Isolation of the α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) crystals were done in a 69.7% yield based on the initial amount of (S)-a-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3c) used. Assay of the crystals was >100% and showed an optical purity of 1.2% (S)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3c).
Name
Quantity
13 mL
Type
reactant
Reaction Step Two
Name
Quantity
13.86 g
Type
reactant
Reaction Step Three
Quantity
10.39 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
11.25 g
Type
reactant
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[C@H:11]([CH:13]1[CH2:18][CH2:17][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:15][CH2:14]1)[OH:12].O.Cl.[OH-].[Na+]>C(COC)OC>[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[CH:11]([CH:13]1[CH2:14][CH2:15][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:17][CH2:18]1)[OH:12] |f:3.4|

Inputs

Step One
Name
Quantity
10.49 g
Type
reactant
Smiles
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
13.86 g
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10.39 g
Type
reactant
Smiles
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
Step Six
Name
Quantity
11.25 g
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
40 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5-10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250 mL glass round bottom flask equipped with a magnetic stirrer, cold water condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The clear homogeneous solution was heated for 4-5 hours
Duration
4.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled before the base
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
produced during the addition
CUSTOM
Type
CUSTOM
Details
The glyme was removed by rotary evaporation
ADDITION
Type
ADDITION
Details
To the residue, toluene (53 mL) was added
STIRRING
Type
STIRRING
Details
The phases were agitated
CUSTOM
Type
CUSTOM
Details
The phases were separated at 60° C
CUSTOM
Type
CUSTOM
Details
The bottom aqueous phase was removed
EXTRACTION
Type
EXTRACTION
Details
extracted a second time with toluene (27 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The phases were heated
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
before being separated
WAIT
Type
WAIT
Details
left in the aqueous phase
CUSTOM
Type
CUSTOM
Details
The organic solution was stripped to a solid on the rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 2-propanol (15 g)

Outcomes

Product
Details
Reaction Time
7.5 (± 2.5) min
Name
Type
product
Smiles
COC1=C(C=CC=C1OC)C(O)C1CCN(CC1)CCC1=CC=C(C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.